molecular formula C26H24N2O6S B12006031 Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-97-3

Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12006031
CAS No.: 609795-97-3
M. Wt: 492.5 g/mol
InChI Key: IDDDJRUQGQSLNP-ZHZULCJRSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure features a bicyclic core with a thiazole ring fused to a pyrimidine ring. Key substituents include:

  • 4-Methoxybenzylidene group at position 2, contributing to π-π stacking interactions in crystal structures.
  • 4-(Methoxycarbonyl)phenyl group at position 5, enhancing electron-withdrawing effects and influencing reactivity.
  • Ethyl carboxylate at position 6, which modulates solubility and bioactivity.
  • Methyl group at position 7, sterically stabilizing the molecule.

The compound’s planar thiazolo-pyrimidine core facilitates intermolecular interactions, while substituents dictate its physicochemical and biological behavior.

Properties

CAS No.

609795-97-3

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

ethyl (2Z)-5-(4-methoxycarbonylphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H24N2O6S/c1-5-34-25(31)21-15(2)27-26-28(22(21)17-8-10-18(11-9-17)24(30)33-4)23(29)20(35-26)14-16-6-12-19(32-3)13-7-16/h6-14,22H,5H2,1-4H3/b20-14-

InChI Key

IDDDJRUQGQSLNP-ZHZULCJRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C/C4=CC=C(C=C4)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-(methoxycarbonyl)benzylamine and a suitable thiazole derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Additionally, industrial methods would focus on cost-effectiveness and scalability of the synthesis process.

Chemical Reactions Analysis

1.1. Biginelli Condensation

The synthesis begins with a three-component Biginelli condensation involving:

  • 4-(Methoxycarbonyl)benzaldehyde (1 mmol),

  • Thiourea (1.5 mmol),

  • Ethyl acetoacetate (1 mmol).

Conditions :

  • Catalytic iodine (0.03 mmol) in refluxing acetonitrile for 10 hours .

  • Yields: 85–95% for intermediates such as 1,2,3,4-tetrahydropyrimidine-2-thione .

Mechanism :

  • Aldehyde activation via iodine.

  • Nucleophilic attack by thiourea.

  • Cyclization with the 1,3-dicarbonyl compound to form the dihydropyrimidine core .

1.2. Cyclization with Ethyl Chloroacetate

The intermediate undergoes cyclization to form the thiazolo[3,2-a]pyrimidine core:

  • Reagent : Ethyl chloroacetate (5 mmol) under solvent-free conditions at 110°C for 2 hours .

  • Yields: 76–85% .

Key structural features :

  • Thiazole ring fused to pyrimidine.

  • Substituents at C5 (aryl) and C6 (ethoxycarbonyl) .

1.3. Knoevenagel Condensation

The final step introduces the 4-methoxybenzylidene group via condensation:

  • Reagents : 4-Methoxybenzaldehyde (1 mmol) in ethanol with pyrrolidine (catalytic) and NaOH (1% solution) .

  • Yields: 95–98% .

Mechanism :

  • Base-mediated deprotonation of the aldehyde.

  • Nucleophilic attack by the active methylene group of the thiazolopyrimidine .

3.1. Key Spectral Data

  • IR : Peaks at 1700–1720 cm⁻¹ (ester C=O), 1540–1600 cm⁻¹ (C=N/C=C), and 3400 cm⁻¹ (OH in intermediates) .

  • ¹H NMR (DMSO-d₆) :

    • δ 1.12–1.14 ppm (t, CH₃ of ethyl ester).

    • δ 3.71–3.84 ppm (s, OCH₃ groups).

    • δ 6.90–8.20 ppm (aromatic protons) .

  • Mass Spectrometry : Molecular ion peaks at m/z 550–570 (M+H⁺) .

3.2. X-ray Diffraction (XRD) Analysis

  • Space group : P2₁ (chiral) .

  • Dihedral angles :

    • Benzylidene fragment: 85–90° relative to the thiazolo[3,2-a]pyrimidine plane .

  • Hydrogen bonding : O–H···N and O–H···O interactions stabilize crystal packing .

4.1. Hydrolysis of Ester Groups

  • Conditions : Acidic (HCl) or basic (NaOH) hydrolysis.

  • Products : Carboxylic acid derivatives .

  • Impact : Alters solubility and biological activity .

4.2. Demethylation of Methoxy Groups

  • Reagents : BBr₃ in CH₂Cl₂ at 0°C.

  • Products : Hydroxybenzylidene derivatives .

4.3. Halogenation

  • Reagents : NBS or Br₂ in CCl₄.

  • Site : Electrophilic substitution at the benzylidene aryl ring .

Scientific Research Applications

Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs) :

    • The 4-(methoxycarbonyl)phenyl group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., 4-OMePh), facilitating nucleophilic attacks in synthetic modifications.
    • Chlorophenyl substituents (e.g., in compound 11a) increase lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Steric and Conformational Effects :

    • Methyl groups at position 7 stabilize the thiazolo-pyrimidine core, as seen in the target compound and derivatives.
    • Bulkier substituents (e.g., 4-(methylsulfanyl)phenyl) distort molecular planarity, reducing π-π stacking efficiency.

Crystallographic and Supramolecular Behavior

  • The target compound’s 4-methoxybenzylidene group promotes π-π interactions (centroid separation: ~3.66 Å), similar to trimethoxybenzylidene derivatives.
  • Carboxybenzylidene analogs form intermolecular hydrogen bonds (C=O⋯H–O), stabilizing crystal lattices.
  • Halogenated derivatives (e.g., 4-BrPh) exhibit halogen bonding (C–Br⋯N), influencing packing motifs.

Biological Activity

Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial, antitumor, and anticonvulsant properties.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the condensation of various precursors. The synthesis typically involves the reaction of 4-methoxybenzaldehyde with appropriate thiazolo-pyrimidine derivatives. The molecular formula is C26H24N2O6SC_{26}H_{24}N_{2}O_{6}S, and it has a molecular weight of approximately 492.54 g/mol .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC26H24N2O6S
Molecular Weight492.54 g/mol
Functional GroupsMethoxy, Carbonyl, Thiazole
Chemical StructureContains thiazolo[3,2-a]pyrimidine core

2.1 Antimicrobial Activity

Research indicates that compounds within the thiazolo-pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.

In a comparative study, several derivatives were tested for their Minimum Inhibitory Concentration (MIC) values against these pathogens:

Table 2: Antimicrobial Efficacy

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Ethyl 2-(4-methoxybenzylidene)...3216
Control (Standard Antibiotic)84

The results indicate that the compound exhibits promising antibacterial activity, potentially making it a candidate for further pharmacological development .

2.2 Antitumor Activity

Thiazolo-pyrimidine derivatives have also been investigated for their antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, one study reported a significant reduction in cell viability in human breast cancer cells when treated with the compound at concentrations ranging from 10 to 50 µM.

Table 3: Antitumor Activity

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

These findings suggest that the compound may interfere with cancer cell metabolism or induce apoptosis, warranting further investigation into its mechanism of action .

2.3 Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazolo-pyrimidine derivatives. In animal models, administration of similar compounds has shown to reduce seizure frequency significantly compared to control groups.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?

Answer:
The compound is typically synthesized via a multi-step cyclocondensation reaction. A common method involves refluxing a mixture of substituted thiourea, aldehyde derivatives (e.g., 4-methoxybenzaldehyde), and β-keto esters (e.g., ethyl acetoacetate) in acetic acid/acetic anhydride with sodium acetate as a catalyst. For example, a similar derivative was synthesized by reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and substituted benzaldehyde, yielding 78% after recrystallization .

Key Parameters:

ReagentRoleReaction TimeYield
Substituted benzaldehydeElectrophilic component8–10 h70–78%
Sodium acetateCatalyst--
Acetic acid/anhydrideSolvent--

Advanced Synthesis Optimization: How can reaction conditions be optimized to improve yield and purity?

Answer:
Advanced optimization strategies include:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .
  • Catalyst Tuning: Substituting sodium acetate with p-toluenesulfonic acid (PTSA) may reduce side reactions .
  • Heuristic Algorithms: Bayesian optimization or design of experiments (DoE) can systematically explore temperature, stoichiometry, and catalyst ratios to maximize yield .

Example: A study achieved a 12% yield increase by adjusting the molar ratio of benzaldehyde to thiourea from 1:1 to 1.2:1 .

Structural Characterization: What crystallographic techniques are used to resolve the molecular conformation?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The central pyrimidine ring often adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity. Dihedral angles between fused rings (e.g., thiazolo-pyrimidine and benzene) range from 80.94° to 85.2°, influencing π-π stacking .

Crystallographic Data (Example):

ParameterValue
Space groupTriclinic, P1
R factor0.058
Dihedral angle (thiazolo-pyrimidine vs. benzene)80.94°
Hydrogen bondsC—H···O bifurcated chains

Spectroscopic Analysis: How do NMR and IR spectra distinguish between Z/E isomers of benzylidene derivatives?

Answer:

  • NMR: The Z-isomer shows deshielded vinyl proton signals (δ 7.8–8.2 ppm) due to restricted rotation, whereas E-isomers exhibit upfield shifts.
  • IR: Conjugated carbonyl stretches (C=O) appear at 1680–1720 cm⁻¹, with minor shifts (<10 cm⁻¹) between isomers .

Example: A study resolved Z-isomers using NOESY correlations between the benzylidene proton and methyl groups on the pyrimidine ring .

Pharmacological Potential: What biological activities are associated with this structural class?

Answer:
Thiazolo[3,2-a]pyrimidines are pharmacologically active scaffolds. Derivatives exhibit:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer Potential: IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) due to intercalation with DNA .

Mechanistic Insight: The 4-methoxybenzylidene group enhances lipophilicity, improving membrane permeability .

Data Contradictions: How can discrepancies in reported crystallographic parameters be resolved?

Answer: Discrepancies in bond lengths or angles may arise from:

  • Crystal Packing Effects: Hydrogen bonding (e.g., C—H···O) or π-stacking alters molecular geometry .
  • Temperature: Data collected at 296 K vs. 100 K can differ by 0.01–0.03 Å in bond lengths .
  • Refinement Models: Riding vs. independent H-atom models affect accuracy (e.g., Uiso values) .

Resolution: Cross-validate with DFT-optimized structures (B3LYP/6-31G**) .

Computational Modeling: Which quantum mechanical methods predict electronic properties accurately?

Answer:

  • DFT Calculations: B3LYP/6-311++G(d,p) reproduces experimental UV-Vis spectra (λmax ~350 nm) and HOMO-LUMO gaps (ΔE = 3.2–3.5 eV) .
  • Molecular Dynamics (MD): Simulates solvent effects on stability (e.g., DMSO vs. water) .

Application: MD simulations predict a 15% higher solubility in DMSO than ethanol, aligning with experimental solubility tests .

Hydrogen Bonding Networks: How do intermolecular interactions influence solid-state properties?

Answer:
C—H···O and N—H···O bonds form 1D chains or 2D sheets, affecting:

  • Melting Points: Stronger H-bonding correlates with higher melting points (e.g., 427–428 K ).
  • Solubility: Polar solvents disrupt H-bonding, improving solubility by 20–30% .

Example: A derivative with 2,4,6-trimethoxybenzylidene forms bifurcated H-bonds, resulting in a dense crystal lattice .

Reaction Mechanism Elucidation: What intermediates form during cyclocondensation?

Answer:
Proposed pathway:

Knoevenagel Condensation: Aldehyde and active methylene group form benzylidene intermediate.

Nucleophilic Attack: Thiourea attacks the α,β-unsaturated ketone.

Cyclization: Intramolecular S–N bond formation yields the thiazolo-pyrimidine core .

Evidence: Isolation of a Schiff base intermediate (λmax = 320 nm) supports this mechanism .

Comparative Analysis: How do substituents on the benzylidene group affect bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., -Cl): Increase antimicrobial potency (MIC reduced by 50%) but reduce solubility .
  • Electron-Donating Groups (e.g., -OCH₃): Enhance anticancer activity via π-stacking with DNA bases .

Structure-Activity Relationship (SAR) Table:

SubstituentBioactivity (IC₅₀)Solubility (mg/mL)
4-OCH₃8.2 µM (MCF-7)0.15
4-Cl12.5 µM (MCF-7)0.08
2-F18.7 µM (MCF-7)0.22

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